4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H19FN2O, and its molecular weight is 298.3546632 . For more detailed structural information, you may need to refer to its Mol File .Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.3546632 . More detailed physical and chemical properties like melting point, boiling point, and density can be found in its ChemicalBook entry .Scientific Research Applications
Catalytic Activity and Biological Evaluation
- A study highlighted the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives similar to the query compound, which were then evaluated for their antioxidant and antimicrobial activities. This research suggests the potential of such compounds in the development of new antimicrobial and antioxidant agents (Rao et al., 2019).
Anticholinesterase Activity
- Another study synthesized compounds with a tryptamine moiety and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential use in treating diseases associated with cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Cytotoxic and Antioxidant Evaluation
- Research into the synthesis of new heterocyclic moieties related to the query compound and their screening for cytotoxic and antioxidant activities revealed potential applications in cancer treatment and oxidative stress management (IOSR Journals et al., 2015).
Anticancer Agents
- A study on novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives evaluated their cytotoxic activities against cancer cell lines, showcasing the relevance of such compounds in developing new anticancer therapies (Vallri et al., 2020).
Antiviral Activity
- Compounds derived from or related to the query compound have been evaluated for antiviral activities against various viruses, including HCV and SARS-CoV, highlighting their potential in antiviral drug development (Selvam et al., 2008).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary greatly depending on their specific structure
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors . .
Properties
IUPAC Name |
4-fluoro-N-(2,2,4-trimethyl-1,3-dihydroindol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-11-4-9-15(16-14(11)10-18(2,3)21-16)20-17(22)12-5-7-13(19)8-6-12/h4-9,21H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECRKOSTJXFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=C(C=C1)NC(=O)C3=CC=C(C=C3)F)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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